Rhodinyl acetate
Overview
Description
Synthesis Analysis
The synthesis of L-rhodinosyl acetate derivatives, as described by Roush, Bennett, and Roberts (2001), involves an efficient eight-step process starting from methyl (S)-lactate. This process features a highly stereoselective, chelate-controlled addition of allyltributylstannane, establishing the beta-anomeric configuration of L-rhodinosyl acetate derivatives with high selectivity through acetylation. These derivatives are noted for their reactivity as glycosidating agents, with the synthesis playing a crucial role in the formation of complex sugar structures in the production of landomycin A, highlighting the compound's versatility and importance in synthetic chemistry (Roush, Bennett, & Roberts, 2001).
Molecular Structure Analysis
The molecular structure of rhodinyl acetate and its derivatives has been a subject of study to understand its reactivity and potential applications. For example, dirhodium(II,II) tetra-acetate complexes have been synthesized with axially coordinated ligands, providing insights into the electronic and structural characteristics of these compounds. The Rh–Rh bond lengths and coordination environments suggest a versatile framework for binding a variety of different axial ligands, demonstrating the structural diversity and potential for functionalization of rhodinyl acetate derivatives (Clark et al., 1985).
Chemical Reactions and Properties
Rhodinyl acetate undergoes various chemical reactions, demonstrating its chemical reactivity and versatility. For instance, rhodium(II) acetate-catalyzed reactions have been used to synthesize complex molecules, including the formation of 4-aryl-2-hydroxy-naphthoates and β,γ-unsaturated esters, showcasing the compound's ability to participate in diverse chemical transformations and its role as a catalyst in organic synthesis (Taylor & Davies, 1983).
Physical Properties Analysis
The physical properties of rhodinyl acetate, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. Although specific details on the physical properties were not highlighted in the reviewed literature, these properties are typically determined by the compound's molecular structure and functional groups, influencing its phase behavior, solubility in different solvents, and thermal stability.
Chemical Properties Analysis
Rhodinyl acetate's chemical properties, including reactivity with different chemical reagents, stability under various conditions, and its ability to participate in or catalyze chemical reactions, are essential for its application in synthetic chemistry. The compound's role as a catalyst in the formation of complex molecular structures, such as in the rhodium-catalyzed asymmetric allylic alkylation, underscores its utility in enhancing reaction efficiency and selectivity (Hayashi, Okada, Suzuka, & Kawatsura, 2003).
Scientific Research Applications
Rhodium and acetate compounds, including Rhodium(II) acetate, are used in catalytic systems for chemical processes. For instance, they are involved in the Monsanto, Cativa, and Acetica processes for acetic acid synthesis (Budiman et al., 2016).
Rhodium(II) acetate has been used in stereocontrolled synthesis of dihydrofuran-3-imines, indicating its utility in the synthesis of complex organic compounds (Boyer, 2014).
The metabolism of rhodium(II) acetate in tumor-bearing mice has been studied, suggesting potential applications in medical research or therapeutics (Erck et al., 1976).
Rhodium(II) acetate has been utilized in the total synthesis of complex natural products, such as chilenine, demonstrating its role in synthetic organic chemistry (Fang & Danishefsky, 1989).
In another study, rhodium carboxylates, including rhodium acetate, were examined for their potential as catalysts in carbene chemistry, which is vital for various organic transformations (Williams & Edwards, 2004).
The chemical and biological properties of marine bacteria, including compounds related to acetate, have been investigated, suggesting a potential for discovering new therapeutic agents (Fahim et al., 2020).
Safety And Hazards
Rhodinyl Acetate has low toxicity by ingestion and skin contact . It is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
3,7-dimethyloct-7-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h11H,1,5-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXJCQNXNOOMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=C)C)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861810 | |
Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid/light, fresh, rose-like odour | |
Record name | Rhodinyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 2 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |
Record name | Rhodinyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.895-0.908 | |
Record name | Rhodinyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Rhodinyl acetate | |
CAS RN |
141-11-7 | |
Record name | Rhodinyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodinyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Rhodinyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037186 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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